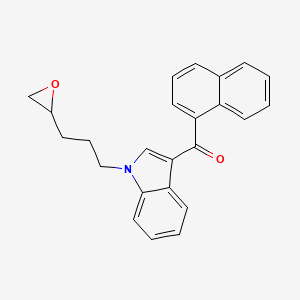![molecular formula C23H29NO5 B1158447 Methyl 18-hydroxy-11-(2-hydroxyethyl)-2,15-dimethyl-9-oxo-4-azapentacyclo[11.4.1.04,16.06,15.010,14]octadeca-10(14),11,13(18)-triene-12-carboxylate CAS No. 385384-29-2](/img/structure/B1158447.png)
Methyl 18-hydroxy-11-(2-hydroxyethyl)-2,15-dimethyl-9-oxo-4-azapentacyclo[11.4.1.04,16.06,15.010,14]octadeca-10(14),11,13(18)-triene-12-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of complex macrocyclic and bicyclic molecules that exhibit a wide range of chemical behaviors and properties due to their intricate structures. These molecules are often of interest in the development of pharmaceuticals, materials science, and synthetic chemistry due to their unique chemical functionalities and structural features.
Synthesis Analysis
Synthetic approaches to complex macrocyclic and bicyclic compounds often involve multi-step reactions, including cyclization processes, functional group transformations, and stereochemical control to achieve the desired molecular architecture. Studies such as the synthesis of tetraoxapentacyclo compounds and the vanadium-catalyzed transformation of hydroperoxy-octadecadienoic acid illustrate the intricate synthetic strategies employed to construct molecules with specific functional groups and stereochemistry (Wu & Chern, 1997), (Hamberg, 1987).
Molecular Structure Analysis
The molecular structure of complex compounds is often elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling. These studies reveal the spatial arrangement of atoms, stereochemistry, and conformational dynamics of the molecules, which are crucial for understanding their chemical reactivity and physical properties. For example, the crystal and molecular structure of dimethyl- and anti-formyl-tetraoxapentacyclo compounds provide insights into the geometrical and electronic features that could be relevant to our compound of interest (Wu & Chern, 1997).
Applications De Recherche Scientifique
Furanoid Esters Synthesis
Furanoid esters are synthesized from naturally occurring unsaturated fatty esters, indicating a route to derive complex structures from simpler biological molecules. This process involves chemical reactions like mercuration-demercuration, treatment with propyl iodide-sodium iodide-dimethyl sulphoxide, and cyclodehydration, showcasing the chemical manipulation of organic compounds to achieve desired functionalities and structures (Jie & Lam, 1977).
Acetylenic Fatty Acid Esters
The synthesis of novel triazole fatty acid derivatives from activated acetylenic fatty acid esters further exemplifies the diversity of chemical transformations possible with complex organic molecules. Such studies highlight the reactivity of acetylenic bonds and their utility in creating new compounds with potential applications in various fields, including materials science and pharmaceuticals (Jie, Pasha, & Alam, 1998).
Azido Fatty Acid Esters
Research into azido fatty acid esters showcases the exploration of azide chemistry to introduce novel functionalities into fatty acid chains. This area of study not only enriches the understanding of organic synthesis but also opens up possibilities for creating new molecules with unique properties, useful in drug development and material sciences (Jie & Alam, 2001).
Propriétés
IUPAC Name |
methyl 18-hydroxy-11-(2-hydroxyethyl)-2,15-dimethyl-9-oxo-4-azapentacyclo[11.4.1.04,16.06,15.010,14]octadeca-10(14),11,13(18)-triene-12-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO5/c1-11-9-24-10-12-4-5-15(26)17-13(6-7-25)18(22(28)29-3)19-20(17)23(12,2)16(24)8-14(11)21(19)27/h11-12,14,16,25,27H,4-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGVJVLIJHNWFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2CC3CCC(=O)C4=C5C3(C2CC1C(=C5C(=C4CCO)C(=O)OC)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 76172616 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


